6-Chloro-1-hexene
Overview
Description
6-Chloro-1-hexene is an ω-chloro-1-alkene . It’s used as a pharmaceutical intermediate . It has a molecular weight of 118.60 and its molecular formula is Cl(CH2)4CH=CH2 .
Synthesis Analysis
6-Chloro-1-hexene reacts with β-substituted imines in the presence of a rhodium catalyst to afford tri- and tetra-substituted imines . It also undergoes cross-coupling reaction in the presence of copper (II) chloride and 1-phenylpropyne .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-hexene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 6-Chloro-1-hexene reacts with β-substituted imines in the presence of a rhodium catalyst . It also undergoes cross-coupling reaction in the presence of copper (II) chloride and 1-phenylpropyne .Physical And Chemical Properties Analysis
6-Chloro-1-hexene has a density of 0.9±0.1 g/cm3, a boiling point of 140.5±19.0 °C at 760 mmHg, and a vapour pressure of 7.6±0.2 mmHg at 25°C . Its enthalpy of vaporization is 36.2±3.0 kJ/mol, and it has a flash point of 32.6±9.0 °C .Scientific Research Applications
Synthesis and Polymerization
6-Chloro-1-hexene is used in the synthesis of various compounds and polymerization processes. It has been involved in the synthesis of poly(1-hexene)s end-functionalized with phenols, highlighting its utility in producing specialized polymers with distinct end groups (Yanjarappa & Sivaram, 2005). The compound also plays a role in the polymerization of α-olefins, as demonstrated by its involvement in the living and block polymerization processes (Yuan et al., 2005).
Catalytic and Electrochemical Applications
6-Chloro-1-hexene is also significant in catalytic and electrochemical reactions. It serves as a substrate in various catalytic processes, including the DTBB-catalyzed lithiation which demonstrates its reactivity and potential for generating diverse products (Yus, Ortiz, & Huerta, 2002). In electrochemical studies, it has been utilized in the examination of reduction processes at silver electrodes, providing insights into complex electrochemical behaviors (Rose, 2016).
Involvement in Thermal and Chemical Reactions
The compound's behavior in thermal and chemical reactions has been a subject of research as well. For example, its role in the gas-phase pyrolysis of alkenyl chlorides offers insights into the decomposition pathways and mechanisms of similar organic compounds (Chuchani, Hernándeza, & Martín, 1979).
Role in Polymer Stabilization
Additionally, 6-Chloro-1-hexene has been studied in the context of polymer stabilization. It serves as a model compound for understanding the mechanisms involved in stabilizing polyvinyl chloride (PVC), which is crucial for enhancing the durability and lifespan of PVC products (Michel, 1978).
Safety And Hazards
properties
IUPAC Name |
6-chlorohex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMIXWDJHNJWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061304 | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-hexene | |
CAS RN |
928-89-2 | |
Record name | 6-Chloro-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-1-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54S6C1C6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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